molecular formula C11H6ClIO B3124969 8-Iodonaphthalene-1-carbonyl chloride CAS No. 32141-11-0

8-Iodonaphthalene-1-carbonyl chloride

Cat. No.: B3124969
CAS No.: 32141-11-0
M. Wt: 316.52 g/mol
InChI Key: VTSAXFRCPZUNGI-UHFFFAOYSA-N
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Description

8-Iodonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₁H₆ClIO. It is a derivative of naphthalene, where an iodine atom is attached to the eighth position and a carbonyl chloride group is attached to the first position. This compound is primarily used in organic synthesis and research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carbonyl chloride typically involves the iodination of naphthalene followed by the introduction of the carbonyl chloride group. One common method includes:

    Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to form 8-iodonaphthalene.

    Formation of Carbonyl Chloride Group: The 8-iodonaphthalene is then treated with phosgene (carbonyl dichloride) under controlled conditions to introduce the carbonyl chloride group at the first position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Large quantities of naphthalene are iodinated using industrial-grade

Properties

IUPAC Name

8-iodonaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClIO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSAXFRCPZUNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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